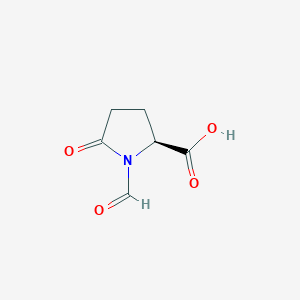
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, also known as MPTP, is a thiobarbituric acid derivative that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which has made it a valuable tool for investigating the role of mitochondrial dysfunction in various diseases.
Mécanisme D'action
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid acts as a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP. By inhibiting complex I, this compound disrupts the electron transport chain and reduces ATP production, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects, including oxidative stress, inflammation, and cell death. These effects are thought to be mediated by the disruption of mitochondrial function and the resulting cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease and test potential treatments. However, this compound has limitations as a research tool, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research involving 1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, including the development of new treatments for Parkinson's disease and other mitochondrial disorders, the investigation of the role of mitochondrial dysfunction in aging and age-related diseases, and the exploration of the potential use of this compound in cancer research. Additionally, further studies are needed to better understand the mechanisms of this compound-induced cell death and to develop safer and more effective methods for using this compound in scientific research.
Méthodes De Synthèse
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid can be synthesized through a multi-step process involving the condensation of 2,3-dichlorophenylacetic acid with p-fluorobenzaldehyde, followed by the addition of morpholine and thiourea. The resulting product is then cyclized to form this compound.
Applications De Recherche Scientifique
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been used in a variety of scientific research applications, including the study of Parkinson's disease, Alzheimer's disease, and mitochondrial dysfunction. In particular, this compound has been used to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease and test potential treatments.
Propriétés
Numéro CAS |
121608-30-8 |
|---|---|
Formule moléculaire |
C27H20Cl2FN3O3S |
Poids moléculaire |
556.4 g/mol |
Nom IUPAC |
(5Z)-1-(2,3-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H20Cl2FN3O3S/c28-22-2-1-3-23(24(22)29)33-26(35)21(16-17-4-6-18(30)7-5-17)25(34)32(27(33)37)20-10-8-19(9-11-20)31-12-14-36-15-13-31/h1-11,16H,12-15H2/b21-16- |
Clé InChI |
WIUYHMPKEGPZJM-PGMHBOJBSA-N |
SMILES isomérique |
C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
Synonymes |
1-(2,3-Dichlorophenyl)-5-(p-fluorobenzylidene)-3-(4-(morpholino)phenyl )thiobarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
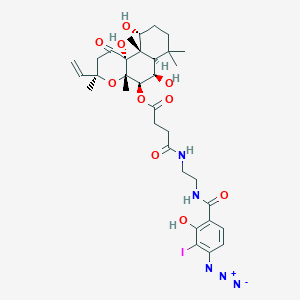

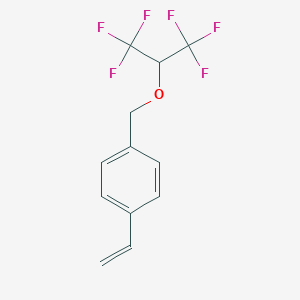
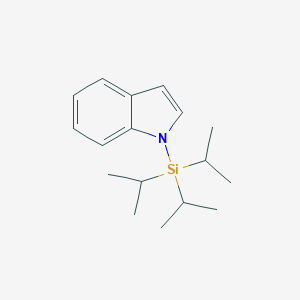


![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)

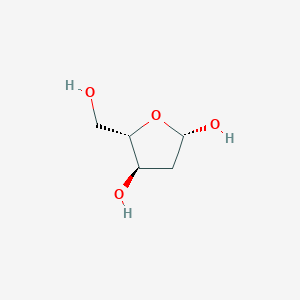
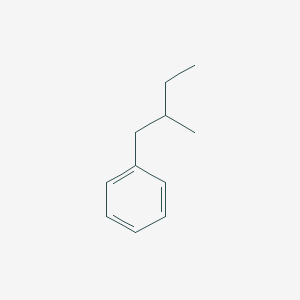
![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
